(4-methyl-4H-1,2,4-triazol-3-yl)methanol

Description

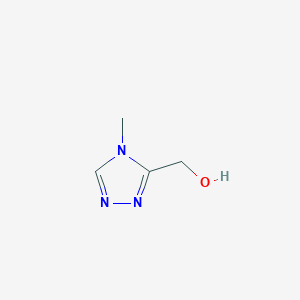

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFUFRVSHZKBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577126 | |

| Record name | (4-Methyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59660-30-9 | |

| Record name | (4-Methyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: Core Properties and Potential in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the broader class of 1,2,4-triazoles to offer scientifically grounded insights into its characteristics and potential applications.

Molecular Structure and Physicochemical Properties

This compound is a substituted 1,2,4-triazole featuring a methyl group at the N4 position and a hydroxymethyl group at the C3 position. The 1,2,4-triazole ring is an aromatic five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in the design of numerous biologically active compounds.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 1,2,4-Triazole (Parent Compound)[1][2] | Notes |

| Molecular Formula | C₄H₇N₃O | C₂H₃N₃ | |

| Molecular Weight | 113.12 g/mol | 69.07 g/mol | |

| Appearance | Solid (predicted) | White crystalline solid | The physical state is inferred from supplier information. |

| pKa (acidic) | ~10 | 10.26 | The pKa of the triazole N-H is expected to be similar to the parent compound. |

| pKa (basic) | ~2-3 | 2.45 (for the protonated species) | The basicity of the triazole ring is influenced by the substituents. |

| Solubility | Predicted to be soluble in water and polar organic solvents. | Highly soluble in water and alcohols.[2][3][4] | The presence of the hydroxyl group is expected to enhance aqueous solubility. |

Expert Insight on pKa: The 1,2,4-triazole ring is amphoteric.[1] The N-H proton of an unsubstituted 1,2,4-triazole has a pKa of around 10.26, making it weakly acidic.[1] The nitrogen atoms also exhibit basicity, with the pKa of the protonated 1,2,4-triazolium ion being approximately 2.45.[1] For this compound, the N-methylation at the 4-position will slightly alter the basicity of the remaining nitrogen atoms. The electron-donating nature of the methyl group is expected to slightly increase the basicity (higher pKa for the conjugate acid) compared to the unsubstituted triazole. The hydroxymethyl group is not expected to significantly impact the pKa of the ring nitrogens.

Solubility Profile: The parent 1,2,4-triazole is highly soluble in water and polar solvents like ethanol.[3][4][5] The presence of the hydroxymethyl group in this compound, capable of hydrogen bonding, is anticipated to confer good solubility in aqueous and polar organic solvents. This property is crucial for its potential use in biological systems and for ease of handling in laboratory settings.

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 1,2,4-triazole derivatives.[6][7]

Proposed Synthetic Pathway

A likely synthetic approach would involve the cyclization of a thiosemicarbazide derivative, followed by the introduction of the hydroxymethyl group. A general scheme for the synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives has been reported and can be adapted.[8]

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Formation of 1-Methyl-3-thiosemicarbazide: React thiosemicarbazide with methyl isothiocyanate in a suitable solvent like ethanol.

-

Cyclization: The resulting 1-methyl-3-thiosemicarbazide is then cyclized with glycolic acid in the presence of a dehydrating agent (e.g., sulfuric acid or polyphosphoric acid) with heating.

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an appropriate organic solvent. Purification can be achieved by recrystallization or column chromatography.

Reactivity: The reactivity of this compound is dictated by its functional groups: the 1,2,4-triazole ring and the primary alcohol.

-

Triazole Ring: The nitrogen atoms of the triazole ring can act as nucleophiles and can be alkylated or acylated. The ring is generally stable to oxidation and reduction.

-

Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the methyl protons (~3.5-4.0 ppm)- Singlet for the methylene protons of the CH₂OH group (~4.5-5.0 ppm)- Singlet for the triazole ring proton (~8.0-8.5 ppm)- Broad singlet for the hydroxyl proton (variable) |

| ¹³C NMR | - Signal for the methyl carbon (~30-35 ppm)- Signal for the methylene carbon (~55-60 ppm)- Signals for the triazole ring carbons (~140-160 ppm) |

| IR (cm⁻¹) | - Broad O-H stretch (~3200-3500)- C-H stretches (~2800-3000)- C=N and N=N stretches of the triazole ring (~1500-1650)- C-O stretch (~1000-1100) |

| Mass Spec. | - Molecular ion peak (M+) at m/z = 113.12 |

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[9][10][11][12] These include antifungal, antiviral, anticancer, and anti-inflammatory agents.[10][12][13][14]

Caption: Potential therapeutic applications of this compound derivatives.

Rationale for Biological Activity:

-

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the hydroxyl group of the methanol substituent can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

-

Metabolic Stability: The triazole ring is generally metabolically stable, which is a desirable property for drug candidates.

-

Structural Versatility: The hydroxymethyl group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Expert Insight on Drug Design: The presence of the hydroxymethyl group on the triazole ring makes this compound an attractive building block for fragment-based drug discovery (FBDD) and as a scaffold for the synthesis of more complex molecules. Its predicted solubility and synthetic tractability are advantageous for these approaches.

Stability and Storage

While specific stability data is unavailable, based on the general properties of 1,2,4-triazoles, this compound is expected to be a stable compound under standard laboratory conditions.

-

Thermal Stability: Triazole rings are generally thermally stable.

-

Storage: It is recommended to store the compound in a cool, dry place, away from strong oxidizing agents.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data on its basic properties are limited, a comprehensive understanding of its characteristics can be inferred from the well-studied chemistry of 1,2,4-triazoles. Its predicted solubility, synthetic accessibility, and the proven biological relevance of the 1,2,4-triazole scaffold make it a promising candidate for further investigation in the development of novel therapeutic agents.

References

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 10. chemmethod.com [chemmethod.com]

- 11. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol (CAS Number: 59660-30-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential applications, with a particular focus on its role as a scaffold in drug discovery. This document is intended to be a practical resource, offering not just data, but also the scientific rationale behind experimental methodologies.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of biological interactions.[1][2][3] This five-membered heterocycle, containing three nitrogen atoms, is a key component in numerous clinically approved drugs, exhibiting a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[4] The unique electronic properties of the triazole ring, including its capacity for hydrogen bonding and dipole interactions, make it an attractive moiety for designing molecules that can effectively interact with biological targets.

This compound, with its methyl-substituted triazole core and a primary alcohol functional group, represents a valuable building block for the synthesis of more complex molecules. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space in the quest for novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, we can infer its key properties from supplier information and data on structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59660-30-9 | [5] |

| Molecular Formula | C₄H₇N₃O | |

| Molecular Weight | 113.12 g/mol | |

| Appearance | Solid (inferred) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Spectroscopic Characterization (Predicted and Inferred from Analogs):

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Based on the analysis of related 1,2,4-triazole derivatives, the following spectral characteristics are anticipated:[6][7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (singlet, ~3.5-4.0 ppm), the methylene protons of the hydroxymethyl group (singlet, ~4.5-5.0 ppm), the hydroxyl proton (broad singlet, variable), and the triazole ring proton (singlet, ~8.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the methyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches of the methyl and methylene groups, and characteristic absorptions for the C=N and N-N bonds within the triazole ring.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound: A Practical Workflow

The most logical and efficient synthetic route to this compound involves the reduction of its corresponding aldehyde, 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. This two-step approach, starting from commercially available precursors, is outlined below.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde (Intermediate)

This intermediate can be synthesized via several established methods for forming the 1,2,4-triazole ring. A common approach involves the cyclization of a thiosemicarbazide derivative.[9]

Step 2: Reduction of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde to this compound

This reduction is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol or ethanol.[10][11][12][13]

Materials and Reagents:

-

4-methyl-4H-1,2,4-triazole-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Distilled water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-4H-1,2,4-triazole-3-carbaldehyde (1 equivalent) in anhydrous methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The molar excess of NaBH₄ ensures the complete reduction of the aldehyde.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by slowly adding distilled water. This should be done in an ice bath to manage any effervescence.

-

Acidification: Acidify the mixture to pH ~6 with 1 M hydrochloric acid to neutralize the borate salts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is a cornerstone in the development of various therapeutic agents. While specific biological activity data for this compound is not yet widely published, its structural features suggest significant potential in several key areas of drug discovery.

Antifungal Drug Discovery

Many of the most successful antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole core.[14] These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The this compound scaffold could serve as a starting point for the design of novel antifungal agents. The hydroxyl group can be derivatized to introduce various lipophilic side chains, which are often crucial for potent antifungal activity.

Anticancer Drug Development

The 1,2,4-triazole moiety is also present in several anticancer agents.[15][16] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, or other signaling pathways critical for cancer cell proliferation and survival. The ability to easily modify the hydroxyl group of this compound allows for the systematic exploration of structure-activity relationships in the development of new anticancer drug candidates.

Antibacterial Drug Discovery

Derivatives of 1,2,4-triazole have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][17][18] The development of new antibacterial agents is a critical global health priority due to the rise of antibiotic resistance. The versatility of the this compound scaffold makes it an attractive platform for the synthesis of novel antibacterial compounds.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of a modifiable hydroxyl group make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. Future research should focus on the systematic derivatization of this scaffold and the comprehensive biological evaluation of the resulting compounds to unlock their full therapeutic potential. The exploration of its antifungal, anticancer, and antibacterial activities, in particular, holds significant promise for the development of new and effective medicines.

References

- 1. scirp.org [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chemmethod.com [chemmethod.com]

- 5. (4-Methyl-4H-[1,2,4]triazol-3-yl)-Methanol | 59660-30-9 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. sciepub.com [sciepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, synthesis methodologies, and its established and potential applications, with a particular focus on its role as a versatile building block in the creation of novel therapeutic agents.

Core Chemical Identity and Physicochemical Landscape

This compound is a substituted triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The presence of the methyl group at the 4-position of the triazole ring and the hydroxymethyl substituent at the 3-position imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological activity.

Structural and Molecular Identifiers

The unique arrangement of atoms in this compound can be represented by several standard chemical identifiers:

-

SMILES String: CN1C(CO)=NN=C1

-

InChI Key: CIFUFRVSHZKBEO-UHFFFAOYSA-N

These identifiers are crucial for unambiguous database searching and computational modeling studies.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇N₃O | [1] |

| Molecular Weight | 113.12 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 296.8 ± 42.0 °C (Predicted) | [2] |

| Melting Point | Not experimentally determined | |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol.[3] | Inferred from related triazole derivatives |

Synthesis and Derivatization: Crafting the Core

The synthesis of the 1,2,4-triazole ring system is a well-established area of organic chemistry, with several reliable methods available. The synthesis of this compound can be approached through the cyclization of appropriate precursors.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the cyclization of a thiosemicarbazide derivative followed by desulfurization and functional group manipulation. This approach offers versatility and access to a wide range of substituted triazoles.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Literature)

The following protocol is a generalized procedure adapted from established methods for the synthesis of 4-methyl-1,2,4-triazole derivatives.[4] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Formation of the Thiosemicarbazone Intermediate

-

To a solution of methyl glyoxylate (1.0 eq) in ethanol, add 4-methylthiosemicarbazide (1.0 eq).

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure.

Step 2: Oxidative Cyclization to the Triazole-thione

-

Dissolve the crude thiosemicarbazone intermediate in a suitable solvent such as ethanol.

-

Add an oxidizing agent, for example, a solution of iron(III) chloride (FeCl₃), dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

After cooling, the precipitate is filtered, washed with water, and dried to yield the triazole-thione.

Step 3: Desulfurization to the Triazole Aldehyde

-

Suspend the triazole-thione in ethanol.

-

Add Raney Nickel (a few equivalents by weight) portion-wise.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Filter the reaction mixture through a pad of celite to remove the Raney Nickel and wash with ethanol.

-

Evaporate the solvent to obtain the crude triazole aldehyde.

Step 4: Reduction to this compound

-

Dissolve the crude triazole aldehyde in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization and Analytical Profile

Expected Spectroscopic Data:

-

¹H NMR:

-

A singlet for the N-methyl protons (around 3.5-4.0 ppm).

-

A singlet or a broad singlet for the hydroxyl proton (variable, dependent on solvent and concentration).

-

A singlet for the methylene protons of the CH₂OH group (around 4.5-5.0 ppm).

-

A singlet for the C5-H proton of the triazole ring (around 8.0-8.5 ppm).

-

-

¹³C NMR:

-

A signal for the N-methyl carbon (around 30-35 ppm).

-

A signal for the methylene carbon of the CH₂OH group (around 55-65 ppm).

-

Signals for the triazole ring carbons (C3 and C5) in the aromatic region (around 140-160 ppm).

-

-

FTIR (cm⁻¹):

-

A broad O-H stretching band (around 3200-3600 cm⁻¹).

-

C-H stretching bands (around 2850-3000 cm⁻¹).

-

C=N and N=N stretching vibrations characteristic of the triazole ring (around 1500-1650 cm⁻¹).

-

C-O stretching band (around 1000-1100 cm⁻¹).

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) at m/z = 113.

-

Fragmentation patterns corresponding to the loss of a hydroxyl radical, formaldehyde, and other characteristic fragments.

-

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[5] This has led to the development of numerous drugs containing this moiety.

Established Roles of 1,2,4-Triazoles in Medicine

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including:

-

Antifungal Agents: Triazole-based drugs like fluconazole and itraconazole are frontline therapies for fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6]

-

Antibacterial Agents: Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[7][8]

-

Antiviral Agents: The antiviral drug ribavirin, which contains a 1,2,4-triazole-3-carboxamide moiety, is a broad-spectrum antiviral agent.[9]

-

Other Therapeutic Areas: The versatility of the 1,2,4-triazole scaffold has led to its exploration in various other therapeutic areas, including as anticancer, anticonvulsant, and anti-inflammatory agents.

Potential of this compound as a Building Block

This compound serves as a valuable and versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The primary hydroxyl group provides a convenient handle for further chemical modifications.

Caption: Potential derivatization pathways for this compound.

By employing standard organic reactions, the hydroxyl group can be converted into a variety of other functional groups, including esters, ethers, halides, and, through oxidation, aldehydes or carboxylic acids. These derivatives can then be incorporated into larger molecular scaffolds to explore structure-activity relationships (SAR) and develop novel drug candidates.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful. The specific hazard statement H302 denotes that it is harmful if swallowed.

Recommended Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental ingestion, seek immediate medical attention.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the proven therapeutic relevance of the 1,2,4-triazole scaffold, makes it an attractive starting point for the design and synthesis of novel bioactive molecules. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the promise of yielding new therapeutic agents to address unmet medical needs.

References

- 1. 59660-30-9 | (4-Methyl-4H-[1,2,4]triazol-3-yl)methanol | Triazoles | Ambeed.com [ambeed.com]

- 2. (4-Methyl-4H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. researchgate.net [researchgate.net]

- 5. ripublication.com [ripublication.com]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of novel 5-(4-methyl-1H-1,2,3-triazole) methyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(4-methyl-4H-1,2,4-triazol-3-yl)methanol IUPAC name

An In-Depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and favorable physicochemical properties.[1][2] This five-membered heterocycle is a key component in a wide array of clinically significant drugs, including antifungal agents like fluconazole and anticancer therapies.[3][4] This guide provides a comprehensive technical overview of a specific, valuable building block: this compound. We will delve into its systematic nomenclature, detailed synthetic protocols with mechanistic justifications, robust methods for spectroscopic and structural characterization, and its strategic application as a synthon for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is This compound . The structure consists of a 1,2,4-triazole ring methylated at the N4 position, with a hydroxymethyl (-CH₂OH) group attached to the C3 position. This substitution pattern is crucial for its chemical reactivity and interaction with biological targets.

The presence of the triazole ring, with its three nitrogen atoms, allows for significant hydrogen bonding capabilities, while the methyl group at N4 blocks a potential site of metabolism and tautomerization, locking the scaffold's geometry.[5] The primary alcohol functional group serves as a key handle for synthetic elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC |

| Molecular Formula | C₄H₇N₃O | - |

| Molecular Weight | 113.12 g/mol | - |

| CAS Number | 3177-83-9 | Sigma-Aldrich |

| Appearance | White to off-white solid (Predicted) | - |

| H-Bond Donors | 1 (from -OH) | Computed |

| H-Bond Acceptors | 3 (from N1, N2, and -OH) | Computed |

| Predicted LogP | -0.8 to -0.5 | Computed |

| Predicted Solubility | Soluble in water, methanol, DMSO | - |

Synthesis Methodology: A Validated Protocol

The synthesis of this compound is not commonly reported as a final product but can be reliably achieved from its corresponding thiol precursor, 4-methyl-4H-1,2,4-triazole-3-thiol, which is commercially available.[6] The following two-stage protocol describes a robust pathway involving S-alkylation followed by oxidative desulfurization. This method is chosen for its high efficiency and the relative stability of the intermediates.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

Part 1: Synthesis of 3-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazole

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-4H-1,2,4-triazole-3-thiol (5.0 g, 43.4 mmol), potassium carbonate (K₂CO₃, 7.2 g, 52.1 mmol), and acetonitrile (100 mL).

-

Rationale: Acetonitrile is an excellent polar aprotic solvent for this S-alkylation. K₂CO₃ is a mild base sufficient to deprotonate the thiol, forming a thiolate nucleophile without causing side reactions.

-

-

Reaction: Add benzyl bromide (5.7 mL, 47.7 mmol) dropwise to the stirring suspension.

-

Rationale: Benzyl bromide is a highly reactive alkylating agent. The benzyl group is chosen as a protective group for the sulfur because it can be readily cleaved under oxidative conditions in the next step.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

-

Rationale: Heating ensures the reaction proceeds to completion in a reasonable timeframe. TLC monitoring is crucial to prevent the formation of side products from over-reaction.

-

-

Workup: Once the starting material is consumed, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

-

Purification: Recrystallize the crude product from ethanol/water or purify by flash column chromatography on silica gel to yield the pure S-benzylated intermediate.

Part 2: Synthesis of this compound

-

Reagent Preparation: Dissolve the purified 3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole (from Part 1, ~40 mmol) in a mixture of acetonitrile (80 mL) and water (80 mL) in a 500 mL flask. Cool the solution in an ice bath to 0-5°C.

-

Oxidation: In a separate beaker, dissolve Oxone® (potassium peroxymonosulfate, ~4.0 equivalents) in water and add it slowly to the cooled reaction mixture, ensuring the temperature does not exceed 10°C.

-

Rationale: Oxone® is a powerful but manageable oxidizing agent that will oxidize the sulfide to a sulfoxide and then a sulfone, which is an excellent leaving group. The subsequent hydrolysis in the aqueous medium cleaves the C-S bond, ultimately leading to the desired alcohol.

-

-

Reaction: Stir the mixture vigorously at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a test with potassium iodide-starch paper is negative (indicating no remaining oxidant). Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (using a dichloromethane/methanol gradient) to yield this compound as a white solid.

-

Self-Validation: The final product's identity and purity (>98%) must be confirmed via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are summarized below.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~8.3 (s, 1H, H-5), ~5.0-5.5 (t, 1H, -OH, exchanges with D₂O), ~4.5 (d, 2H, -CH₂-), ~3.4 (s, 3H, N-CH₃). |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~155 (C3), ~145 (C5), ~55 (CH₂OH), ~31 (N-CH₃). |

| FT-IR | (cm⁻¹): 3400-3200 (broad, O-H stretch), ~3100 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1640 (C=N stretch), ~1050 (C-O stretch).[7] |

| Mass Spec (ESI+) | m/z: 114.0665 [M+H]⁺, 136.0485 [M+Na]⁺. |

| X-ray Crystallography | Would provide definitive 3D structure, showing a planar triazole ring and specific bond lengths/angles.[8][9] |

The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is not merely a passive linker; it is an active pharmacophore. Its utility stems from several key properties:

-

Metabolic Stability: The aromatic heterocycle is resistant to metabolic degradation, increasing the half-life of drugs.[10]

-

Receptor Interaction: The nitrogen atoms act as excellent hydrogen bond acceptors and donors, facilitating strong and specific binding to enzyme active sites.[10]

-

Physicochemical Modulation: The triazole moiety can improve the solubility and polarity of a molecule, enhancing its pharmacokinetic profile.[5]

A prime example is its role in antifungal agents. Triazole antifungals like fluconazole inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the enzyme's active site, effectively shutting down ergosterol synthesis, which is vital for the fungal cell membrane integrity.[4][11]

Pharmacophore Interaction Model

Caption: Generalized interaction of a 1,2,4-triazole drug with a target enzyme.

This compound as a Synthon

The title compound is an exceptionally useful synthon, or building block, for creating libraries of more complex molecules in drug discovery campaigns. The primary alcohol (-CH₂OH) is a versatile functional handle for a variety of chemical transformations.

-

Esterification: The alcohol can be readily converted to esters, which can act as prodrugs, improving bioavailability. The ester moiety can be cleaved in vivo by esterase enzymes to release the active parent drug.

-

Etherification: Formation of ethers allows for the introduction of larger, more complex side chains, enabling exploration of the structure-activity relationship (SAR) in different regions of the target's binding pocket.

-

Halogenation: Conversion of the alcohol to a halide (e.g., -CH₂Cl) creates an electrophilic center, perfect for coupling with nucleophiles like amines or thiols to build larger molecules.

Potential Derivatization Pathways

Caption: Key derivatization pathways from the title compound.

Conclusion

This compound represents more than just a single chemical entity; it is a strategic entry point into the vast and pharmacologically rich chemical space of 1,2,4-triazole derivatives. Its synthesis from readily available precursors is robust, and its structure is ideally suited for further chemical modification. By understanding its synthesis, characterization, and the functional role of its core scaffold, drug development professionals can effectively utilize this compound to design and create next-generation therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties.[12][13]

References

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular attributes, plausible synthetic routes, its role as a key building block in pharmacologically active agents, and the analytical methodologies for its characterization. The insights provided herein are grounded in established scientific principles and aim to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Core Molecular Characteristics

This compound is a substituted triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The 1,2,4-triazole moiety is considered a "privileged structure" in medicinal chemistry.[1][2] This is due to its unique combination of properties: metabolic stability, capacity for hydrogen bonding, dipole character, and its ability to serve as a bioisostere for amide or ester groups, which allows it to bind with high affinity to various biological receptors.[1][3]

The addition of a methyl group at the N4 position and a hydroxymethyl group at the C3 position provides specific steric and electronic properties that can be crucial for tuning the molecule's interaction with biological targets.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | [4] |

| Molecular Weight | 113.12 g/mol | |

| CAS Number | 59660-30-9 | [5] |

| PubChem CID | 15707893 | [4] |

| Appearance | Solid (predicted) | N/A |

| InChI | InChI=1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 | [4] |

| SMILES | CN1C(=NN=C1)CO | [4] |

Structural Representation

The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Elucidation

While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established methods for 1,2,4-triazole formation.[6][7] The following proposed workflow starts from a readily available ester and proceeds through reduction.

Proposed Synthetic Workflow

The reduction of a carboxylate ester is a reliable and high-yielding method for the preparation of primary alcohols. The starting material, methyl 1,2,4-triazole-3-carboxylate, can be synthesized via the cyclization of formylhydrazine with trichloroacetonitrile.[8] This is followed by N-methylation and subsequent reduction.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure derived from general methodologies for the synthesis of similar compounds.[8][9][10]

Step 1: N-Methylation of Methyl 1,2,4-triazole-3-carboxylate

-

System Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend methyl 1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Scientist's Insight: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the triazole ring, forming the more nucleophilic triazolide anion. Performing this at 0 °C controls the exothermic reaction and prevents side reactions.

-

Alkylation: Allow the mixture to stir at 0 °C for 30 minutes. Add methyl iodide (CH₃I, 1.2 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Step 2: Reduction to this compound

-

System Setup: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Cool the LiAlH₄ suspension to 0 °C. Dissolve the crude ester from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Scientist's Insight: LiAlH₄ is a powerful reducing agent necessary for the ester-to-alcohol conversion. The reaction is highly exothermic and generates hydrogen gas, necessitating a controlled addition at low temperature under an inert atmosphere.

-

Reaction and Quenching: After the addition, allow the mixture to stir at room temperature for 4 hours. Cool the flask back to 0 °C and quench the reaction sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Isolation: A granular precipitate will form. Filter the solid and wash it thoroughly with THF. Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The 1,2,4-triazole scaffold is a cornerstone in the design of numerous therapeutic agents, valued for its favorable pharmacological and pharmacokinetic properties.[2][11]

Role as a Pharmacophore

The nitrogen atoms of the triazole ring act as excellent hydrogen bond acceptors and donors, facilitating strong interactions with enzyme active sites and receptors.[3] This interaction is fundamental to the biological activity of many triazole-containing drugs.

Caption: The 1,2,4-triazole scaffold's key interactions with biological targets.

Therapeutic Areas of Interest

-

Antitubercular Agents: The (4-methyl-4H-1,2,4-triazol-3-yl) moiety is part of a lead compound identified with potent activity against multi-drug resistant strains of Mycobacterium tuberculosis.[9] This highlights its potential in developing new treatments for tuberculosis.

-

Antifungal Agents: 1,2,4-triazoles are the chemical foundation for the "azole" class of antifungal drugs (e.g., fluconazole, voriconazole), which inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[11]

-

Anticancer Agents: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties, demonstrating a wide range of activities against various cancer cell lines.[1][2]

-

Antiviral Agents: The well-known broad-spectrum antiviral drug Ribavirin features a 1,2,4-triazole-3-carboxamide structure, underscoring the importance of this heterocycle in antiviral drug design.[12]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Standard Analytical Workflow

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | A singlet for the N-CH₃ protons (approx. 3.5-4.0 ppm), a singlet for the C-CH₂OH protons (approx. 4.5-5.0 ppm), a singlet for the triazole ring proton (approx. 8.0-8.5 ppm), and a broad singlet for the -OH proton.[13][14] |

| ¹³C NMR | Confirmation of carbon framework. | Resonances for the N-CH₃ carbon, the CH₂OH carbon, and the two distinct carbons of the triazole ring.[13][15] |

| FT-IR | Identification of functional groups. | A broad O-H stretch (approx. 3200-3600 cm⁻¹), C-H stretches (approx. 2850-3000 cm⁻¹), and characteristic C=N and C-N stretches for the triazole ring.[10] |

| Mass Spec (MS) | Determination of molecular weight. | A molecular ion peak [M+H]⁺ at m/z 114.0665, confirming the elemental composition. |

| HPLC | Purity assessment. | A single major peak indicating the purity of the compound. |

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Scientist's Insight: DMSO-d₆ is often a good choice for this type of molecule due to its high polarity, which aids dissolution, and because the hydroxyl proton is often clearly visible and does not exchange as rapidly as in D₂O.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Classification: Based on related triazole structures, the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of this compound, highlighting its significance as a versatile building block for the development of novel therapeutics. The provided protocols and insights are intended to empower researchers to confidently synthesize, characterize, and utilize this valuable compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 4. This compound | C4H7N3O | CID 15707893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Methyl-4H-[1,2,4]triazol-3-yl)-Methanol | 59660-30-9 [chemicalbook.com]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. elar.urfu.ru [elar.urfu.ru]

- 14. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Scaffold: A Comprehensive Technical Guide for Drug Discovery

Foreword: The Enduring Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, stands as a quintessential example of such a structure. Its remarkable versatility stems from a unique combination of physicochemical properties: metabolic stability, the capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups, all of which contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide provides an in-depth exploration of the 1,2,4-triazole core, from its synthesis to its multifaceted biological applications, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting not just protocols, but self-validating systems for the exploration of this critical pharmacophore.

Part 1: Synthesis of the 1,2,4-Triazole Core: From Classical Reactions to Modern Innovations

The construction of the 1,2,4-triazole ring can be achieved through a variety of synthetic routes. The choice of method is often dictated by the desired substitution pattern, substrate availability, and desired reaction efficiency.

Classical Approaches: The Foundation of Triazole Chemistry

Two foundational methods, the Pellizzari and Einhorn-Brunner reactions, remain relevant for their straightforwardness, although they often necessitate harsh reaction conditions.[2][3]

First described by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[4][5] The reaction typically requires high temperatures, often exceeding 200°C.[4]

Causality of Experimental Choices: The high temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization-dehydration steps. The choice of a high-boiling solvent or performing the reaction neat is to achieve and maintain this required temperature.[4] A nitrogen atmosphere is often employed to prevent oxidative side reactions at these elevated temperatures.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction [6]

-

Materials:

-

Benzamide

-

Benzoylhydrazide

-

High-boiling point solvent (e.g., nitrobenzene) or neat conditions

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle

-

-

Procedure:

-

Combine equimolar amounts of benzamide and benzoylhydrazide in the round-bottom flask.

-

If using a solvent, add it to the flask.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[4]

-

Maintain this temperature for 2-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

After completion, allow the mixture to cool to room temperature, which should cause the product to solidify.[4]

-

Purify the crude product by recrystallization from ethanol or acetic acid.[4]

-

This reaction provides a pathway to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][7] A key feature is its regioselectivity when using unsymmetrical imides; the acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the resulting triazole.[7][8]

Causality of Experimental Choices: The acid catalyst (often glacial acetic acid, which also serves as the solvent) protonates a carbonyl group of the imide, increasing its electrophilicity for the initial nucleophilic attack by the hydrazine.[1] Refluxing ensures the reaction proceeds at a reasonable rate. The final product is precipitated by pouring the reaction mixture into ice-cold water, a standard technique for isolating water-insoluble organic compounds from an acidic aqueous medium.

Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction [1]

-

Materials:

-

Diacylamine (imide)

-

Substituted hydrazine

-

Glacial acetic acid

-

-

Procedure:

-

In a round-bottom flask, dissolve the diacylamine (1 equivalent) in glacial acetic acid.

-

Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.

-

Heat the mixture to reflux (approximately 110-120°C) for 2-8 hours, monitoring by TLC.

-

Once complete, cool the mixture to room temperature.

-

Pour the cooled mixture into ice-cold water (about 10 times the reaction volume) with vigorous stirring to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization.

-

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

Modern synthetic chemistry has introduced techniques that overcome many of the limitations of classical methods, offering faster reaction times, higher yields, and aligning with the principles of green chemistry.

Microwave irradiation has revolutionized the synthesis of 1,2,4-triazoles by dramatically reducing reaction times from hours to minutes and often increasing yields.[9][10]

Causality of Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of reaction rates.[9] This rapid and uniform heating minimizes the formation of byproducts that can occur with prolonged heating in traditional methods.[9]

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles [9]

-

Materials:

-

Aromatic hydrazide (e.g., 5 mmol)

-

Substituted nitrile (e.g., 5.5 mmol)

-

Potassium carbonate (K₂CO₃) (e.g., 5.5 mmol)

-

n-Butanol (10 mL)

-

20 mL microwave reaction vessel

-

Microwave synthesizer

-

-

Procedure:

-

To the microwave reaction vessel, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.[9]

-

Add 10 mL of n-butanol and seal the vessel.[9]

-

Place the vessel in the microwave reactor and irradiate the mixture at 150°C for 2 hours.[9]

-

After cooling, the precipitated product can be collected by filtration.

-

Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure compound.[9]

-

Diagram: General Workflow for Microwave-Assisted Synthesis

Caption: General workflow for microwave-assisted synthesis of 1,2,4-triazoles.

While technically forming a 1,2,3-triazole ring, the principles of "click chemistry" are increasingly applied in hybrid molecules incorporating the 1,2,4-triazole scaffold. The CuAAC reaction is a prime example of a highly efficient and bioorthogonal reaction, forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[11][12] This method is invaluable for linking a 1,2,4-triazole-containing fragment to another molecule.

Causality of Experimental Choices: The copper(I) catalyst is essential for this reaction, accelerating it by orders of magnitude compared to the uncatalyzed thermal reaction.[11] The reaction is often run in aqueous solvent systems, making it highly compatible with biological molecules and green chemistry principles.[12] Sodium ascorbate is typically used to reduce a copper(II) source in situ to the active copper(I) catalyst.

Experimental Protocol: General Procedure for CuAAC [13]

-

Materials:

-

Alkyne-functionalized 1,2,4-triazole derivative (1 equivalent)

-

Azide-containing coupling partner (1.5 equivalents)

-

Copper(II) acetate (0.2 equivalents)

-

Sodium ascorbate (1.2 equivalents)

-

Ethanol/Water (1:1) solvent mixture

-

-

Procedure:

-

Dissolve the alkyne-functionalized 1,2,4-triazole and the azide partner in the ethanol/water mixture.

-

Add sodium ascorbate, followed by copper(II) acetate to the stirring solution.

-

Heat the reaction mixture at 65°C for 12 hours, monitoring by TLC.

-

Upon completion, cool the reaction and typically perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The product is then purified using column chromatography.

-

Part 2: Biological Applications and Mechanistic Insights

The 1,2,4-triazole scaffold is a linchpin in a multitude of therapeutic agents. Its biological activity is diverse, ranging from potent antifungal and anticancer effects to antiviral and antibacterial properties.[1]

Antifungal Activity: The Azole Legacy

1,2,4-triazoles are perhaps most famous for their antifungal properties, with drugs like fluconazole and itraconazole being mainstays in the treatment of systemic fungal infections.[1]

Mechanism of Action: Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The triazole's nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51, disrupting ergosterol production. This leads to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, inhibition of fungal growth.[1]

Diagram: Antifungal Mechanism of Action

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungal agents.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [14][15]

This protocol adheres to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeast.[16]

-

Materials:

-

Test compounds (dissolved in DMSO)

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the 96-well plates using RPMI-1640 medium.

-

Prepare a standardized fungal inoculum (0.5–2.5 × 10³ CFU/mL) in RPMI-1640.

-

Inoculate each well with the fungal suspension. Include a drug-free well for a growth control.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes an approximate 80% reduction in growth compared to the drug-free control well, often assessed visually or with a spectrophotometer.[14][15]

-

Structure-Activity Relationship (SAR) Insights for Antifungal Activity:

The antifungal potency of 1,2,4-triazoles is highly dependent on their substitution pattern.

| Compound/Modification | Key Structural Feature | Antifungal Activity (MIC in µg/mL) | Reference |

| Fluconazole | Core structure with two triazole rings and a difluorophenyl group. | C. albicans: 12.5 | [1] |

| Compound 21b | N-(4-chlorobenzyl) piperazine carbodithioate scaffold. | C. albicans: 0.063–0.5 | [17] |

| Compound AS-14 | Schiff base with 2,4,5-trichlorobenzaldehyde. | Wheat gibberellic: 5.33 | [18] |

| General SAR | Electron-withdrawing groups (e.g., halogens) on the phenyl ring. | Generally enhances activity. | [17][18] |

| General SAR | Bulky substituents. | Can reduce activity due to steric hindrance. | [19] |

Analysis of Causality: The SAR data reveals critical insights. The difluorophenyl group in fluconazole is crucial for its activity. The introduction of halogen atoms, as seen in compound 21b (chloro) and AS-14 (trichloro), often enhances antifungal potency.[17][18] This is likely due to the electron-withdrawing nature of halogens, which can influence the electronic properties of the molecule and its interaction with the CYP51 active site. Conversely, excessively bulky groups can diminish activity, suggesting that steric hindrance may prevent optimal binding within the enzyme's active site.[19]

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents, acting through diverse mechanisms.[9]

Mechanism of Action: The anticancer effects of triazoles are varied. One prominent mechanism is the inhibition of aromatase, a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Aromatase inhibitors like Letrozole and Anastrozole, which contain a 1,2,4-triazole core, are used in the treatment of hormone-dependent breast cancer.[1] Other triazole derivatives act by inhibiting kinases, interfering with DNA, or inducing apoptosis.[20]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [21][22]

-

Materials:

-

Procedure:

-

Seed the cancer cells in 96-well plates at a density of approximately 10⁴ cells/well and incubate for 24 hours.[21]

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[21]

-

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

| Compound/Modification | Key Structural Feature | Anticancer Activity (IC₅₀ in µM) | Target Cell Line | Reference |

| Compound TP6 | Pyridine hybrid with a 4-chlorobenzyl group. | 41.12 | Murine melanoma (B16F10) | [21][24] |

| Compound 4d | Imidazole-triazole hybrid. | 6.73 | Breast cancer (MCF-7) | [23] |

| Indolyl-1,2,4-triazole | 3,4,5-trimethoxyphenyl substituent. | Significant inhibitory effects. | Various human cancer lines | [25] |

| General SAR | Fused acridines with 3,4,5-trimethoxy or 4-trifluoromethyl groups. | Strongest activity. | Lung, breast, melanoma, colon | [25] |

| General SAR | N-phenyl acetamide moieties. | Active against lung and breast cancer. | Lung, breast | [25] |

Analysis of Causality: The presence of specific aromatic substitutions is a recurring theme in potent anticancer triazoles. The 3,4,5-trimethoxyphenyl group, for instance, is a well-known feature in compounds that interact with tubulin, suggesting a potential mechanism of action.[25] Halogen substitutions, such as the 4-chloro group in TP6, often enhance activity, possibly by improving binding affinity to target proteins or altering pharmacokinetic properties.[21][24] The hybridization of the triazole core with other heterocyclic systems, like pyridine or imidazole, is a successful strategy for generating novel compounds with improved potency.[21][23][24]

Part 3: Concluding Remarks and Future Directions

The 1,2,4-triazole scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. This guide has provided a framework for the rational exploration of 1,2,4-triazole chemistry, from foundational synthetic protocols to the evaluation of their biological potential.

The future of 1,2,4-triazole research will likely focus on the development of highly specific and potent derivatives through several key avenues:

-

Hybrid Molecule Design: Combining the 1,2,4-triazole core with other pharmacophores to create hybrid molecules with dual or enhanced activity.

-

Target-Specific Synthesis: Utilizing computational modeling and a deeper understanding of SAR to design and synthesize derivatives that are highly selective for a single biological target, thereby reducing off-target effects.

-

Green Chemistry Approaches: Further refinement of synthetic methods, such as MAOS and the use of eco-friendly solvents and catalysts, to make 1,2,4-triazole synthesis more sustainable.

By integrating robust synthetic strategies with detailed biological evaluation and a clear understanding of structure-activity relationships, the research community can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

- 11. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnrjournal.com [pnrjournal.com]

- 17. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 22. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. isres.org [isres.org]

An In-depth Technical Guide on (4-methyl-4H-1,2,4-triazol-3-yl)methanol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Derivatives of this heterocyclic system are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[2][3] This guide focuses on a specific derivative, (4-methyl-4H-1,2,4-triazol-3-yl)methanol, providing a comprehensive overview of its synthesis, characterization, and potential applications in the field of drug discovery and development. Understanding the nuances of this molecule can pave the way for the rational design of novel therapeutics with enhanced efficacy and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development, influencing aspects such as solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | [4] |

| Molecular Weight | 113.12 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| CAS Number | 59660-30-9 | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the core 1,2,4-triazole ring, followed by functional group manipulations to introduce the hydroxymethyl moiety. A plausible and efficient synthetic strategy involves the initial synthesis of a suitable precursor, such as methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate or 4-methyl-4H-1,2,4-triazole-3-carbaldehyde, followed by a reduction step.

Synthesis of Precursors